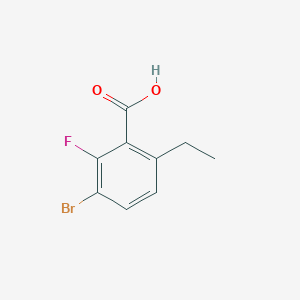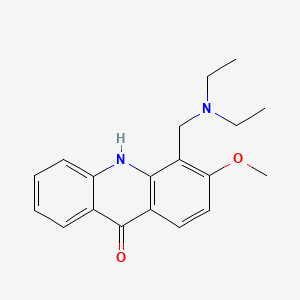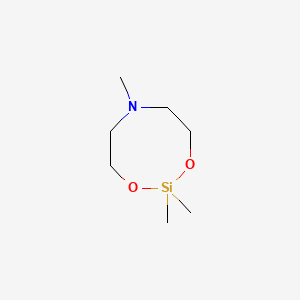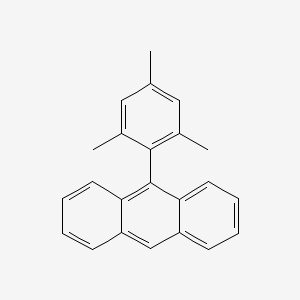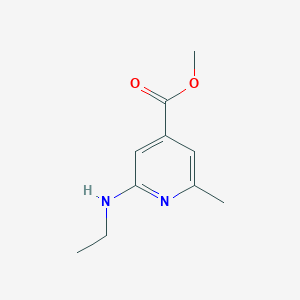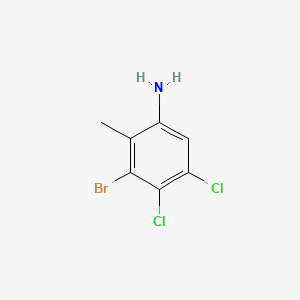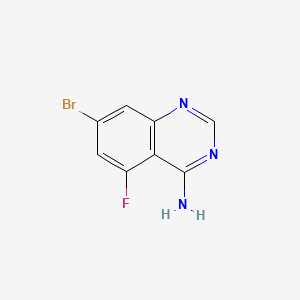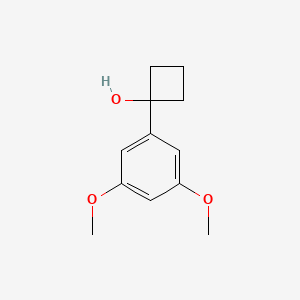
1-(3,5-Dimethoxyphenyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)cyclobutanol is an organic compound with the molecular formula C12H16O3 It features a cyclobutanol ring substituted with a 3,5-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 3,5-dimethoxyphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide by reacting 3,5-dimethoxybromobenzene with magnesium in dry ether.
Step 2: Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Grignard reactions and subsequent purification steps would apply. This includes optimizing reaction conditions, solvent recovery, and product isolation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: 1-(3,5-Dimethoxyphenyl)cyclobutanone.
Reduction: 1-(3,5-Dimethoxyphenyl)cyclobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,5-Dimethoxyphenyl)cyclobutanol has several applications in scientific research:
Biology: Investigated for its potential biological activities due to the presence of the cyclobutanol moiety, which is found in various bioactive natural products.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the cyclobutanol ring and methoxy groups may influence its binding affinity and activity at these targets.
Comparaison Avec Des Composés Similaires
- 1-(2,5-Dimethoxyphenyl)cyclobutanol
- 1-(4-Methoxyphenyl)cyclobutanol
- 1-(3,4-Dimethoxyphenyl)cyclobutanol
Comparison: 1-(3,5-Dimethoxyphenyl)cyclobutanol is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the 3,5-dimethoxy substitution pattern may result in different electronic and steric effects compared to the 2,5- or 3,4-dimethoxy derivatives.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(3,5-dimethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8,13H,3-5H2,1-2H3 |
Clé InChI |
SJJCDGSMJISXOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2(CCC2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
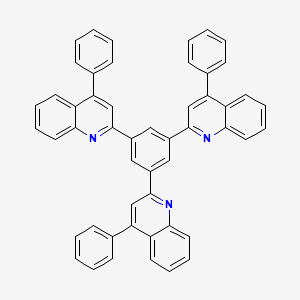
![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)
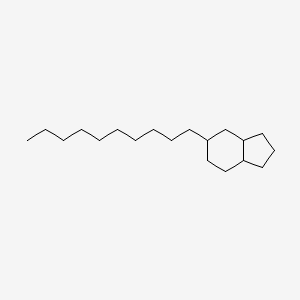

![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
